molecular formula C20H24N2O5S B4645872 1-(thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

1-(thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B4645872
M. Wt: 404.5 g/mol
InChI Key: WSIIDNGKWKSKLX-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiophene-2-carbonyl group and a 3,4,5-trimethoxyphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene-2-carbonyl Group: This can be achieved through acylation reactions using thiophene-2-carbonyl chloride.

    Attachment of the 3,4,5-Trimethoxyphenyl Group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

1-(Thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophene-2-carbonyl)piperidine-4-carboxamide: Lacks the 3,4,5-trimethoxyphenyl group.

    N-(3,4,5-Trimethoxyphenyl)piperidine-4-carboxamide: Lacks the thiophene-2-carbonyl group.

Uniqueness

1-(Thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both the thiophene-2-carbonyl and 3,4,5-trimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-25-15-11-14(12-16(26-2)18(15)27-3)21-19(23)13-6-8-22(9-7-13)20(24)17-5-4-10-28-17/h4-5,10-13H,6-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIIDNGKWKSKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
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1-(thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
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1-(thiophene-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

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